Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
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Overview
Description
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a complex organic compound with the molecular formula C30H26Cl2N2O7S. This compound is notable for its intricate structure, which includes a benzofuran ring, dichloro substituents, and a tetrahydroisoquinoline moiety. It is primarily used in pharmaceutical research and development due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran-6-carbonyl Intermediate: This step involves the reaction of a suitable benzofuran derivative with a carbonylating agent under controlled conditions.
Introduction of Dichloro Substituents: Chlorination of the intermediate compound is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Tetrahydroisoquinoline Moiety: The dichloro intermediate is then reacted with an appropriate amine to form the tetrahydroisoquinoline structure.
Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the dichloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with fewer double bonds.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biological processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido
- 2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl
Uniqueness
Methyl 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H15Cl2NO4 |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
methyl 2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C20H15Cl2NO4/c1-26-20(25)17-15(21)8-13-10-23(6-4-14(13)18(17)22)19(24)12-3-2-11-5-7-27-16(11)9-12/h2-3,5,7-9H,4,6,10H2,1H3 |
InChI Key |
BDZJLNJMNLCLOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2CN(CCC2=C1Cl)C(=O)C3=CC4=C(C=C3)C=CO4)Cl |
Origin of Product |
United States |
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